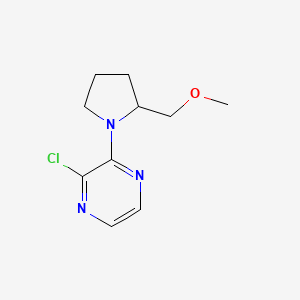

2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-[2-(methoxymethyl)pyrrolidin-1-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-15-7-8-3-2-6-14(8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNMEHPHJFPOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase. Additionally, the methoxymethyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially altering enzyme kinetics and substrate affinity. These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

This compound exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, it may enhance or inhibit the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby affecting cell growth and survival.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the target enzyme. Additionally, the compound may influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional and translational processes. These molecular interactions underpin the compound’s diverse biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or oxidative environments. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function. At higher doses, it may induce toxic or adverse effects, including neurotoxicity, hepatotoxicity, and alterations in cardiovascular function. These dosage effects highlight the importance of determining the optimal therapeutic window for the compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites. These metabolites may retain biological activity or be further processed into inactive forms. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites in biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, it may localize to specific organelles or compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular energy metabolism.

Biological Activity

Overview

2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine is a pyrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a chloro group and a pyrrolidine moiety, suggests diverse interactions with biological systems, making it a candidate for therapeutic applications.

- Molecular Formula : C10H14ClN3O

- Molecular Weight : 227.69 g/mol

- LogP : 1.81 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 38.25 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's ability to modulate these targets can influence key cellular processes such as signaling pathways and gene expression, which are vital for maintaining cellular homeostasis.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that pyrazine derivatives can possess antimicrobial properties, potentially making this compound useful in combating bacterial infections.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. The unique structural features of this compound may enhance its efficacy against specific cancer types.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The following table summarizes potential modifications and their expected impacts on activity:

| Modification Type | Compound Example | Potential Activity Change |

|---|---|---|

| Substitution on Pyrazine Ring | 2-Chloro-3-(4-(methoxymethyl)pyrrolidin-1-yl)pyrazine | Altered solubility and reactivity |

| Replacement of Pyrrolidine Group | 2-Chloro-3-(4-(ethoxymethyl)piperidin-1-yl)pyrazine | Enhanced enzyme interaction |

| Halogen Variation | 2-Fluoro vs. 2-Chloro derivatives | Changes in metabolic stability |

Study on Anticancer Activity

A study investigating the anticancer properties of pyrazine derivatives found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through modulation of apoptotic pathways.

Enzyme Inhibition Research

Research published in Molecules indicated that certain pyrazine derivatives could inhibit the activity of protein kinases, which are crucial in cancer progression. This inhibition could be further explored for developing targeted cancer therapies.

Antimicrobial Studies

In a study focused on antimicrobial activity, pyrazine derivatives demonstrated effectiveness against Gram-positive bacteria, suggesting potential applications in antibiotic development.

Scientific Research Applications

Phosphodiesterase Inhibition

One of the significant applications of pyrazine derivatives, including 2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine, is their role as phosphodiesterase inhibitors. These compounds have shown promise in treating disorders such as schizophrenia and other neuropsychiatric conditions by modulating cyclic nucleotide signaling pathways. The inhibition of phosphodiesterase 10 has been particularly highlighted as a therapeutic target in recent studies .

Antimicrobial Activity

Research indicates that certain pyrazine derivatives possess antimicrobial properties. The structural features of this compound may enhance its efficacy against various pathogens, making it a candidate for further investigation in the development of antimicrobial agents .

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures to this compound may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. This aspect is crucial for developing treatments that can mitigate neuronal damage and promote cognitive function .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various reagents and conditions to achieve the desired molecular structure. The compound's molecular formula is , with a molecular weight of approximately 263.67 g/mol .

Formulation Stability

In cosmetic science, the stability of formulations is paramount. The incorporation of compounds like this compound can enhance the stability and efficacy of cosmetic products due to their chemical properties and interactions with other ingredients .

Skin Bioavailability

Recent advancements in dermatological formulations have emphasized the importance of skin bioavailability. Compounds similar to this compound can be studied for their ability to penetrate skin layers effectively, improving the delivery of active ingredients in topical applications .

Case Study: Neuropharmacology

A study investigating the effects of pyrazine derivatives on cognitive function demonstrated that specific modifications to the pyrazine structure significantly enhanced neuroprotective properties in animal models. This suggests that similar compounds could be explored for therapeutic use in cognitive disorders .

Case Study: Antimicrobial Efficacy

In vitro tests have shown that pyrazine derivatives exhibit varying degrees of antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate potential for development as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Core

2-Chloro-3-(piperazin-1-yl)pyrazine (CAS 85386-99-8)

- Molecular Formula : C₈H₁₁ClN₄

- Molecular Weight : 198.65 g/mol

- Key Differences : Replaces the methoxymethyl-pyrrolidine group with a piperazine ring. The additional amine in piperazine increases basicity and water solubility compared to the pyrrolidine analog. Piperazine derivatives are often used to enhance pharmacokinetic properties .

2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride (CAS 1316227-41-4)

- Molecular Formula : C₁₀H₁₄ClN₃·HCl

- Molecular Weight : 249.14 g/mol

- Key Differences : Incorporates a methyl group on the pyrrolidine ring, reducing conformational flexibility. The hydrochloride salt form improves solubility for in vitro assays .

2-Chloro-6-(1-pyrrolidinyl)pyrazine

- Molecular Formula : C₉H₁₁ClN₃

- Molecular Weight : 196.66 g/mol

- Key Differences: The pyrrolidine group is at position 6 instead of 3.

Heterocycle Core Modifications

3-Chloro-6-(pyrrolidin-1-yl)pyridazine (HC-6045, CAS 66346-85-8)

- Molecular Formula : C₈H₁₀ClN₃

- Molecular Weight : 183.64 g/mol

- Key Differences : Pyridazine core replaces pyrazine. Pyridazine’s reduced aromaticity and altered dipole moments influence solubility and receptor interactions .

2-Chloro-3-(2-quinolylthio)pyrazine

- Molecular Formula : C₁₃H₉ClN₃S

- Molecular Weight : 282.75 g/mol

- Key Differences: A quinoline-thio group replaces the pyrrolidine moiety. This bulky substituent enhances steric hindrance and may confer unique intermolecular interactions, as evidenced by IR spectral shifts at 1779 cm⁻¹ (C=N stretching) and 1660 cm⁻¹ (quinoline ring vibrations) .

Antimicrobial Activity

- 2-Chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione (3a): Exhibits broad-spectrum antifungal activity, attributed to the naphthoquinone core’s redox cycling capacity. The chloro and piperazine groups enhance membrane penetration .

Receptor Binding

- Compound 120 (1,2,3,4-tetrahydroisoquinoline-pyrazine): A 10-fold increase in A₂A receptor potency compared to non-pyrazine analogs, highlighting the pyrazine core’s role in bioactivity .

Physicochemical Properties

| Compound | logP | Water Solubility (log10ws) | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Chloro-3-(methoxymethyl)pyrrolidine-pyrazine | 1.8* | -2.3* | 212.66 |

| 2-Methoxy-3-isobutylpyrazine (IBMP) | 2.5 | -1.8 | 180.25 |

| 2-Chloro-3-(piperazin-1-yl)pyrazine | 1.2 | -1.5 | 198.65 |

*Estimated values based on structural analogs .

Preparation Methods

General Synthetic Route

A representative synthetic procedure is adapted from the optimization studies of related heterocyclic compounds, where chloropyrazine or chloropyrimidine intermediates are reacted with (R)-2-(methoxymethyl)pyrrolidine hydrochloride under basic conditions in an aprotic solvent such as tetrahydrofuran (THF).

$$

\text{2-Chloro-3-pyrazine derivative} + \text{(R)-2-(methoxymethyl)pyrrolidine hydrochloride} \xrightarrow[\text{DIPEA}]{\text{THF, 50°C, 8 h}} \text{2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine}

$$

- Base: N,N-Diisopropylethylamine (DIPEA) is used in excess to neutralize the hydrochloride salt and promote nucleophilic substitution.

- Solvent: Tetrahydrofuran (THF) provides a suitable medium for solubilizing reactants and facilitating the reaction.

- Temperature: Moderate heating at 50°C for approximately 8 hours ensures completion.

- Workup: The reaction mixture is quenched with water, precipitated product is filtered, washed, and dried.

This method is derived from analogous procedures reported for related pyrimidine derivatives substituted with (R)-2-(methoxymethyl)pyrrolidine, which share similar reactivity profiles with pyrazine analogs.

Experimental Details and Yields

The yields for closely related compounds range from 47% to 77%, indicating moderate to good efficiency of this substitution reaction.

Alternative Bases and Solvents

While DIPEA and THF are preferred, other bases such as sodium hexamethyldisilazide (NaHMDS) and solvents like N-methyl-2-pyrrolidone (NMP) have been used in related heterocyclic substitutions. However, for the preparation of this compound, the mild base DIPEA and THF offer a good balance of reactivity and operational convenience.

Mechanistic Insights

The reaction proceeds via nucleophilic aromatic substitution (S_NAr) where the nitrogen atom of the pyrrolidine attacks the electrophilic carbon bearing the chlorine substituent on the pyrazine ring. The presence of the electron-deficient pyrazine ring facilitates the displacement of the chloride ion. The methoxymethyl substituent on the pyrrolidine nitrogen enhances nucleophilicity and solubility.

Summary Table of Preparation Conditions

| Parameter | Description |

|---|---|

| Starting material | 2-Chloro-3-pyrazine derivative |

| Nucleophile | (R)-2-(methoxymethyl)pyrrolidine hydrochloride |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 50°C |

| Reaction time | 8 hours |

| Yield range | 47% - 77% |

| Workup | Quenching with water, filtration, washing, drying |

Research Findings and Optimization Notes

- The reaction is sensitive to temperature; 50°C is optimal to balance reaction rate and minimize side reactions.

- Using excess base (4 equivalents relative to the nucleophile) ensures complete neutralization of the hydrochloride salt and promotes substitution.

- THF is preferred due to its ability to dissolve both organic and ionic species, facilitating smooth reaction progress.

- Purification by simple filtration after aqueous quenching is effective due to the low solubility of the product in water.

- The reaction time of 8 hours is sufficient for full conversion; shorter times lead to incomplete substitution.

- Alternative bases and solvents may be used but often require longer reaction times or harsher conditions.

Q & A

Q. What are the key physicochemical properties of 2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine, and how are they experimentally determined?

- Methodological Answer: Physicochemical characterization involves:

- Molecular weight and formula : Calculated via high-resolution mass spectrometry (HRMS) or derived from elemental analysis. For related pyrazine derivatives, molecular weights range from 166–324 g/mol .

- Solubility : Tested in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., hexane) using gravimetric or spectroscopic methods. Similar compounds show poor water solubility but miscibility in organic solvents .

- Thermal stability : Assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Pyrazine derivatives often exhibit decomposition temperatures above 150°C .

- Spectroscopic data : NMR (¹H/¹³C) and IR spectroscopy are critical for structural confirmation. For example, methoxy groups in similar compounds show distinct δ 3.2–3.8 ppm in ¹H NMR .

Q. What synthetic routes are reported for analogous pyrrolidine-pyrazine derivatives?

- Methodological Answer:

- Nucleophilic substitution : Reacting chloropyrazines with substituted pyrrolidines under reflux in aprotic solvents (e.g., DMF, THF) with bases like K₂CO₃. Yields depend on steric hindrance and electron-withdrawing groups .

- Multi-step synthesis : For example, details a failed RuCl₃-mediated reaction producing a hydrazine derivative, highlighting the need to optimize metal catalysts and pH conditions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from methanol/water mixtures .

Q. How is structural confirmation performed for this compound?

- Methodological Answer:

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond angles. used this to resolve a hydrazine-quinoline derivative’s structure, noting planar quinoline systems (r.m.s. deviation: 0.014 Å) .

- 2D NMR (COSY, HSQC) : Essential for assigning proton environments, particularly for distinguishing pyrrolidine substituents .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or optimizing synthesis?

- Methodological Answer:

- DFT calculations : Used to model transition states and predict regioselectivity in nucleophilic substitutions. For example, applied quantum chemical calculations to study metal complexation energetics .

- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes), guiding structural modifications. Pyrazine derivatives in showed antiviral activity via pyrazole-quinoline interactions .

Q. What strategies resolve contradictions in reaction yields or by-product formation?

- Methodological Answer:

- Reaction monitoring : Use inline spectroscopy (e.g., ReactIR) to detect intermediates. ’s unexpected hydrazine product underscores the need for real-time monitoring .

- Design of Experiments (DoE) : Systematic variation of temperature, solvent, and catalyst ratios to identify optimal conditions. For example, highlights nucleophilic substitution efficiency under acidic vs. basic conditions .

Q. How are biological activities evaluated for such compounds?

- Methodological Answer:

- In vitro assays : Antibacterial (MIC assays), antiviral (plaque reduction), or enzyme inhibition (IC₅₀) studies. synthesized pyrazoloquinolines with antimalarial activity .

- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to assess therapeutic indices. Metal complexes in showed enhanced bioactivity over ligands alone .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.